molecular formula C27H24F2N4O3 B12438212 (c)(3/4)-Secretase Inhibitor XXI

(c)(3/4)-Secretase Inhibitor XXI

Cat. No.: B12438212
M. Wt: 490.5 g/mol
InChI Key: JNGZXGGOCLZBFB-UHFFFAOYSA-N
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Description

Contextualization of Secretases as Proteolytic Enzymes in Biological Systems

Secretases are a class of proteolytic enzymes that cleave transmembrane proteins, a process critical for various cellular functions. These enzymes are categorized into alpha (α), beta (β), and gamma (γ) secretases, each with distinct cleavage sites and substrate specificities. nih.gov They are integral to the processing of a vast number of type I transmembrane proteins, playing a crucial role in what is sometimes referred to as the "proteasome of the membrane". mdpi.comnih.gov This function involves the clearance of membrane protein remnants following the shedding of their external domains. mdpi.com The γ-secretase itself is a complex assembly of four proteins: presenilin, nicastrin, Aph-1, and Pen-2, with presenilin forming the catalytic core. nih.govresearchgate.netmedchemexpress.com

Overview of Pathophysiological Roles Implicated with Secretase Activities

The aberrant activity of secretases has been linked to several significant diseases. Most notably, γ-secretase is a key enzyme in the amyloidogenic pathway, which is central to the pathogenesis of Alzheimer's disease. nih.govresearchgate.net It performs the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. nih.govnih.gov The aggregation of these peptides forms the senile plaques characteristic of Alzheimer's. nih.govresearchgate.net

Beyond Alzheimer's, γ-secretase activity is crucial in the Notch signaling pathway. nih.govaacrjournals.org This pathway is fundamental during embryonic development and for the maintenance and differentiation of adult self-renewing cells. nih.govnih.gov Dysregulation of Notch signaling, often due to aberrant γ-secretase activity, has been implicated in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and breast cancer. nih.govnih.govresearchgate.net

Rationale for Pharmacological Modulation of Secretase Function

Given their central role in disease, secretases, particularly γ-secretase, have become prime targets for pharmacological intervention. The rationale is straightforward: inhibiting or modulating the activity of these enzymes could prevent or alter the course of diseases like Alzheimer's and certain cancers. nih.govnih.gov For Alzheimer's disease, the goal of γ-secretase inhibitors (GSIs) is to reduce the production of Aβ peptides, thereby preventing the formation of amyloid plaques. nih.govnih.gov In the context of cancer, GSIs aim to block the Notch signaling pathway, which can suppress the growth of tumors that are dependent on this pathway. nih.govaacrjournals.org

However, the broad substrate profile of γ-secretase presents a significant challenge. mdpi.com Inhibition can lead to mechanism-based toxicities due to the disruption of other essential signaling pathways, most notably Notch signaling. nih.govresearchgate.net This has spurred the development of γ-secretase modulators (GSMs) that aim to selectively alter the processing of APP to produce shorter, less aggregation-prone Aβ peptides, while sparing Notch and other substrates. nih.govnih.gov

Introduction to (γ)-Secretase Inhibitor XXI as a Research Probe/Agent

γ-Secretase Inhibitor XXI, also known as Compound E, is a potent, cell-permeable, non-transition-state analog inhibitor of γ-secretase. compound-e.comsigmaaldrich.commerckmillipore.com It has been widely used as a research tool to investigate the roles of γ-secretase in various biological processes. Its ability to rapidly block the production of Aβ has made it a valuable agent in Alzheimer's disease research. compound-e.com

This inhibitor is not selective for APP processing and also potently inhibits the processing of Notch, making it a powerful tool to study the consequences of dual Aβ and Notch pathway inhibition. compound-e.comsigmaaldrich.commerckmillipore.com It has been instrumental in elucidating the kinetics of Aβ elimination and in studying the effects of Notch inhibition on cell differentiation. compound-e.com

Physicochemical Properties of γ-Secretase Inhibitor XXI

PropertyValueSource
CAS Number 209986-17-4 sigmaaldrich.commerckmillipore.comsigmaaldrich.com
Molecular Formula C₂₇H₂₄F₂N₄O₃ sigmaaldrich.comsigmaaldrich.com
Molecular Weight 490.50 sigmaaldrich.comsigmaaldrich.com
Form Solid sigmaaldrich.comsigmaaldrich.com
Color White sigmaaldrich.comsigmaaldrich.com
Solubility DMSO: 10 mg/mL sigmaaldrich.comsigmaaldrich.com

In Vitro Activity of γ-Secretase Inhibitor XXI

γ-Secretase Inhibitor XXI demonstrates potent inhibitory activity against the production of different amyloid-beta peptides and the Notch intracellular domain (NICD).

Cell LineTargetIC₅₀Source
CHO cells overexpressing wild type βAPPAβ40300 pM sigmaaldrich.commerckmillipore.com
HEK293 cells with βAPP695 and mNotchΔE(M1727V)Aβ40240 pM sigmaaldrich.commerckmillipore.com
HEK293 cells with βAPP695 and mNotchΔE(M1727V)Aβ42370 pM sigmaaldrich.commerckmillipore.com
HEK293 cells with βAPP695 and mNotchΔE(M1727V)NICD320 pM sigmaaldrich.commerckmillipore.com
SH-SY5Y cells with SPA4CTAβ40100 pM sigmaaldrich.commerckmillipore.com
SH-SY5Y cells with SPA4CTAβ42100 pM sigmaaldrich.commerckmillipore.com

Substrates Affected by γ-Secretase Inhibitor XXI

This inhibitor has been shown to suppress the proteolytic cleavage of a variety of transmembrane protein substrates beyond APP and Notch.

APLP1 and APLP2

CD44

ErbB4

E-cadherin

Low density lipoprotein receptor-related proteins

Notch ligands

p75NTR

(Source: merckmillipore.comsigmaaldrich.com)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGZXGGOCLZBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Targets and Substrates of C 3/4 Secretase Inhibitor Xxi

(c)(3/4)-Secretase Inhibitor XXI primarily targets the γ-secretase complex, an intramembrane protease. Its interaction with this complex is multifaceted, affecting the various protein subunits that constitute the functional enzyme.

Target Identification and Characterization

Initial characterization of this compound revealed its potent and selective inhibitory action on γ-secretase. It is classified as a non-competitive and non-transition-state analogue inhibitor. scbt.comnih.govnih.gov This means it does not directly compete with the substrate for the active site but instead binds to a different, allosteric site on the enzyme complex. nih.govpnas.org This binding event triggers conformational changes that ultimately prevent the enzyme from effectively processing its substrates. nih.govresearchgate.net

Beta-Secretase (BACE1) as a Target for this compound

Current research indicates that this compound is highly selective for the γ-secretase complex and does not directly inhibit Beta-Secretase (BACE1). nih.govmdpi.commolbiolcell.org In studies examining the sequential processing of the Amyloid Precursor Protein (APP), this inhibitor is often used to specifically block γ-secretase activity without affecting the preceding cleavage by BACE1. molbiolcell.org For instance, mouse embryo fibroblasts deficient in components of the γ-secretase complex were not susceptible to certain viral infections, whereas cells deficient in BACE1 remained susceptible, highlighting the inhibitor's specificity. nih.gov This selectivity makes it a valuable tool for distinguishing the distinct biological roles of these two proteases. molbiolcell.orgrupress.org

Gamma-Secretase Complex as a Target for this compound

The γ-secretase complex is a multi-protein assembly essential for the cleavage of numerous type I transmembrane proteins. pnas.org It is composed of four core components: Presenilin (PS), Nicastrin (NCT), Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2). nih.govpnas.org this compound exerts its inhibitory effect by interacting with this complex, leading to a cascade of molecular changes that disrupt its catalytic function.

The Presenilin proteins (PS1 and PS2) form the catalytic core of the γ-secretase complex. nih.govresearchgate.net this compound directly binds to the N-terminal fragment (NTF) of the Presenilin 1 (PS1) subunit. nih.govresearchgate.net This interaction is not at the active site itself but at an allosteric location. nih.gov The binding of the inhibitor induces significant conformational changes within the PS1 subunit, which in turn affects the initial substrate docking site, preventing the substrate from binding effectively and thus inhibiting its cleavage. nih.govresearchgate.netresearchgate.netnih.gov Interestingly, there is a reciprocal allosteric interaction; prior binding of a substrate can paradoxically increase the binding of Compound E. nih.govresearchgate.net This suggests a complex regulatory mechanism governing substrate access to the catalytic site. Furthermore, the inhibitor's binding stabilizes the entire PS1 complex. nih.govresearchgate.net

Nicastrin is a large, single-pass transmembrane glycoprotein (B1211001) within the γ-secretase complex that is involved in substrate recognition and recruitment. f1000research.comnih.gov While this compound does not appear to bind directly to Nicastrin, its interaction with the Presenilin subunit induces long-range structural changes that affect the entire complex, including Nicastrin. nih.govresearchgate.net The inhibitor-induced stabilization of the complex prevents its dissociation into smaller subcomplexes, a process in which Nicastrin is a key component. nih.govresearchgate.net Docking studies have identified potential binding sites on Nicastrin for other inhibitors, suggesting its importance in the modulation of γ-secretase activity. f1000research.com

Presenilin enhancer 2 (Pen-2) is the smallest subunit of the γ-secretase complex and is essential for the final maturation and activation of Presenilin through endoproteolysis. nih.gov Like Aph-1, Pen-2's interaction with this compound is indirect. The inhibitor's binding to Presenilin and the subsequent conformational lock of the complex also stabilizes the association of Pen-2 within the structure. nih.govresearchgate.net Research has shown that Pen-2 is crucial for substrate binding to the complex, and its presence, along with Presenilin, may be sufficient for the processing of certain substrates like Notch. nih.gov

Interactive Data Tables

Below are data tables summarizing the inhibitory activity of this compound (Compound E) on γ-secretase substrates.

Table 1: Inhibitory Concentration (IC50) of this compound on Amyloid-β (Aβ) and Notch Cleavage

SubstrateIC50 (nM)Cell/Assay TypeReference
β-amyloid(40)0.24In Vitro abmole.com
β-amyloid(42)0.37In Vitro abmole.com
Notch0.32In Vitro abmole.com
APP5.0Cell-based nih.gov
APLP15.3Cell-based nih.gov
APLP25.3Cell-based nih.gov
HPV16 Infection0.3Cell-based nih.gov

Specificity of γ-Secretase Inhibitor XXI towards Beta versus Gamma Secretase

γ-Secretase Inhibitor XXI demonstrates a high degree of specificity for γ-secretase over β-secretase (BACE1). Research indicates that while it potently inhibits γ-secretase, its activity against β-secretase is significantly lower. This selectivity is a critical feature, as indiscriminate inhibition of various secretases could lead to a wide range of unintended biological consequences. The design of such specific inhibitors is a key focus in the development of therapeutic agents for Alzheimer's disease, aiming to reduce the production of amyloid-beta peptides without affecting other essential cellular processes.

Biological Substrates Processed by Target Secretases

The primary targets of γ-secretase are a diverse array of transmembrane proteins. The processing of these substrates by γ-secretase is integral to various signaling pathways. Among the most extensively studied substrates are the Amyloid Precursor Protein (APP) and the Notch receptor family.

Amyloid Precursor Protein (APP) Processing

The processing of APP by secretases is a pivotal event in the pathogenesis of Alzheimer's disease. γ-Secretase Inhibitor XXI directly influences this process by modulating the final cleavage step of APP fragments.

In the amyloidogenic pathway, APP is first cleaved by β-secretase, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, the γ-secretase complex cleaves C99 at various positions within the transmembrane domain, leading to the production of amyloid-beta (Aβ) peptides of varying lengths.

The cleavage by γ-secretase is imprecise, resulting in Aβ peptides of different lengths, most commonly Aβ40 and Aβ42. The Aβ42 variant is considered more neurotoxic and prone to aggregation, forming the core of amyloid plaques found in the brains of Alzheimer's patients. γ-Secretase Inhibitor XXI, by inhibiting the enzymatic activity of γ-secretase, effectively reduces the generation of all Aβ species, including the highly pathogenic Aβ42, as well as Aβ40 and Aβ38.

Amyloid-Beta SpeciesRole in Alzheimer's DiseaseEffect of γ-Secretase Inhibitor XXI
Aβ42 Highly prone to aggregation and a major component of amyloid plaques. Considered a key initiator of neurotoxicity.Production is significantly decreased.
Aβ40 The most abundant Aβ species. Also contributes to amyloid plaques but is less aggregative than Aβ42.Production is decreased.
Aβ38 A less abundant Aβ species. Its precise role is still under investigation, but it is also found in amyloid plaques.Production is decreased.

In the non-amyloidogenic pathway, APP is first cleaved by α-secretase within the Aβ domain. This cleavage produces a soluble N-terminal fragment (sAPPα) and a membrane-bound C-terminal fragment (C83). The action of α-secretase precludes the formation of Aβ peptides. Subsequently, γ-secretase cleaves C83 to generate the p3 peptide and the APP intracellular domain (AICD). While γ-Secretase Inhibitor XXI inhibits the final cleavage of C83, its primary therapeutic rationale is centered on preventing the initial amyloidogenic processing that leads to Aβ formation.

Generation of Amyloid-Beta (Aβ) Peptides

Notch Receptor Family (NOTCH1-4) Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development, tissue homeostasis, and cell fate determination. The Notch receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4) are type-I transmembrane proteins that are also substrates for γ-secretase.

Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, regulating the expression of target genes.

Given that γ-Secretase Inhibitor XXI inhibits γ-secretase activity, it consequently blocks the cleavage of Notch receptors and the release of the NICD. This inhibition of Notch signaling is a significant consideration, as it can interfere with normal cellular processes that are dependent on this pathway. The potential for on-target side effects related to Notch inhibition is a critical aspect of the evaluation of γ-secretase inhibitors.

ReceptorFunctionImpact of γ-Secretase Inhibitor XXI
NOTCH1 Crucial for cell-fate decisions in multiple tissues, including the nervous and immune systems.Cleavage is inhibited, leading to reduced NICD release and downstream signaling.
NOTCH2 Involved in the development and function of various organs, such as the kidneys and pancreas.Cleavage is inhibited, leading to reduced NICD release and downstream signaling.
NOTCH3 Primarily expressed in vascular smooth muscle cells and is important for vascular development and stability.Cleavage is inhibited, leading to reduced NICD release and downstream signaling.
NOTCH4 Predominantly expressed in the endothelium and plays a role in vascular development and angiogenesis.Cleavage is inhibited, leading to reduced NICD release and downstream signaling.

Other Type I Transmembrane Proteins and Substrates

The influence of γ-secretase, and by extension its inhibitors like this compound, is not limited to the Notch pathway. The enzyme exhibits a degree of promiscuity, cleaving a variety of other type I transmembrane proteins. nih.govijbs.com

This inhibitor has been reported to suppress the proteolytic cleavage of a range of transmembrane protein substrates. sigmaaldrich.comsigmaaldrich.com These include:

Amyloid Precursor Protein (APP) and its homologues APLP1 and APLP2 sigmaaldrich.comsigmaaldrich.com

CD44 sigmaaldrich.comsigmaaldrich.com

ErbB4 sigmaaldrich.comsigmaaldrich.com

E-cadherin sigmaaldrich.comsigmaaldrich.com

Low-density lipoprotein receptor-related proteins sigmaaldrich.comsigmaaldrich.com

Notch ligands sigmaaldrich.comsigmaaldrich.com

p75NTR sigmaaldrich.comsigmaaldrich.com

The inhibition of the processing of these substrates can have wide-ranging functional consequences, impacting processes such as cell adhesion, migration, and signaling. ijbs.comijbs.com

Substrate Function Effect of Inhibition by this compound
Notch ReceptorCell fate determination, proliferation, differentiation nih.govplos.orgBlocks release of NICD, halting downstream signaling sigmaaldrich.comcaymanchem.com
Amyloid Precursor Protein (APP)Precursor to amyloid-beta peptides nih.govReduces production of amyloid-beta peptides evitachem.com
CD44Cell-cell interaction, cell adhesion, migration ijbs.comijbs.comPrevents release of CD44-intracellular domain (CD44-ICD) ijbs.com
ErbB4Receptor tyrosine kinase signaling nih.govijbs.comInhibits proteolytic processing sigmaaldrich.comsigmaaldrich.com
E-cadherinCell-cell adhesion nih.govijbs.comSuppresses cleavage sigmaaldrich.comsigmaaldrich.com

The Signal Peptide Peptidase (SPP) and SPP-like (SPPL) proteases belong to the same family of GxGD-type intramembrane-cleaving proteases as presenilins. d-nb.infonih.gov While γ-secretase cleaves type I transmembrane proteins, SPP/SPPL proteases typically process type II transmembrane proteins. nih.govresearchgate.net Despite this difference in substrate orientation, there are similarities in their catalytic mechanisms. d-nb.infonih.gov Some γ-secretase inhibitors have been shown to also inhibit SPP/SPPLs, though often with different potencies. nih.govplos.org For instance, Compound E (another name for this compound) has been shown to inhibit human SPP (hSPP). plos.org This highlights the potential for off-target effects when using such inhibitors.

The ability of γ-secretase to cleave a wide array of substrates, a characteristic known as substrate promiscuity, underscores its central role in cellular biology. nih.govijbs.com This promiscuity is a double-edged sword for therapeutic intervention. While inhibiting the processing of a disease-related substrate like APP-derived C99 is desirable in the context of Alzheimer's disease, the simultaneous inhibition of other crucial substrates like Notch can lead to unwanted side effects. nih.govnih.gov The broad substrate profile of γ-secretase means that inhibitors like this compound can have profound and diverse effects on cellular function, extending far beyond a single signaling pathway. ijbs.comnih.gov

Mechanisms of Inhibition and Allosteric Modulation by C 3/4 Secretase Inhibitor Xxi

Modulation of Proteolytic Specificity

Beyond simple inhibition, γ-Secretase Inhibitor XXI also demonstrates the ability to modulate the proteolytic specificity of the γ-secretase complex, particularly concerning the generation of different amyloid-beta (Aβ) isoforms.

A critical aspect of γ-secretase activity in the context of Alzheimer's disease is the ratio of Aβ42 to Aβ40 it produces. nih.gov γ-Secretase Inhibitor XXI exhibits differential inhibitory potency against the production of these two major Aβ isoforms. This is evident from the varying half-maximal inhibitory concentrations (IC50) observed in different cell lines.

Cell LineTargetIC50 (nM)
CHO (overexpressing wild-type βAPP)Aβ400.30
HEK293 (stably transfected with βAPP695 and mNotchΔE)Aβ400.24
HEK293 (stably transfected with βAPP695 and mNotchΔE)Aβ420.37
SH-SY5Y (stably transfected with SPA4CT)Aβ400.10
SH-SY5Y (stably transfected with SPA4CT)Aβ420.10

This table presents IC50 values for γ-Secretase Inhibitor XXI against Aβ40 and Aβ42 production in various cell lines, as reported by the manufacturer. sigmaaldrich.com

The data indicates that the inhibitor's potency can vary depending on the cellular context and the specific Aβ isoform being measured. In HEK293 cells, for instance, the IC50 for Aβ42 is slightly higher than for Aβ40, suggesting a subtle preference for inhibiting Aβ40 production. In SH-SY5Y cells, the potency appears to be equal for both isoforms. This differential effect on the Aβ42/Aβ40 ratio is a key characteristic of many γ-secretase modulators and highlights the complex nature of this enzyme's regulation. nih.gov

Selective Inhibition of Specific Substrates (e.g., Notch vs. APP)

A critical aspect of γ-secretase inhibitor development is the potential for selective inhibition of APP processing over the processing of other vital substrates, most notably the Notch receptor, to avoid mechanism-based toxicity. nih.gov (c)(3/4)-Secretase Inhibitor XXI has been evaluated for its potency against both APP and Notch cleavage.

The inhibitor demonstrates potent, picomolar efficacy against the cleavage of both substrates. However, the inhibitory concentrations (IC50) for APP processing (measured by the production of amyloid-beta peptides Aβ40 and Aβ42) and Notch processing (measured by the production of the Notch Intracellular Domain, NICD) are very similar. This indicates a lack of significant selectivity between these two key γ-secretase substrates.

Inhibitory Potency (IC50) of this compound on APP and Notch Cleavage in HEK293 Cells
Substrate ProductCell LineIC50 Value (pM)Reference
Aβ40HEK293240 johnshopkins.edu
Aβ42HEK293370 johnshopkins.edu
NICDHEK293320 johnshopkins.edu

Cellular and Subcellular Mechanistic Insights

Influence on Subcellular Localization of Secretases

The γ-secretase complex is active in various subcellular compartments, including the endoplasmic reticulum (ER), Golgi apparatus, endosomes, and the plasma membrane. wikipedia.orgnih.gov The specific location of cleavage can be substrate-dependent; for instance, some studies suggest that Notch processing predominantly occurs at the cell surface, whereas significant APP processing takes place in endosomal compartments. nih.gov The distribution and activity of the enzyme are tightly regulated by the assembly and maturation of its subunits. frontiersin.org

Currently, there is a lack of published research specifically investigating the direct influence of this compound on the subcellular localization of the γ-secretase complex. The available literature does not indicate that the inhibitor alters the distribution of the enzyme throughout the cell's membrane systems. Its primary mechanism appears to be the inhibition of enzymatic activity within the compartments where the complex normally resides.

Regulation of Enzyme Trafficking and Processing

The regulation of γ-secretase involves a complex process of assembly, trafficking, and activation. The four core subunits—Presenilin (PS), Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2)—assemble in the ER and traffic through the Golgi apparatus, where the complex undergoes maturation to become fully active. nih.gov

There is no direct evidence to suggest that this compound alters the fundamental trafficking pathways of the γ-secretase complex from its site of synthesis to its final destinations. However, research into the broader class of γ-secretase inhibitors (GSIs) has revealed a significant impact on the stability of the mature enzyme complex, which directly regulates its processing capabilities. nih.gov Studies have shown that both transition-state and non-transition-state GSIs stabilize the interactions between the subunits of the γ-secretase complex. nih.gov By binding to the complex, inhibitors like this compound are proposed to lock the components together, strengthening the association between the PS C-terminal fragment (CTF) and its partners, such as the APH-1/NCT and PS N-terminal fragment (NTF)/PEN-2 sub-complexes. nih.govnih.gov This stabilization correlates directly with the inhibition of the enzyme's proteolytic activity, effectively trapping the enzyme in an inactive state. nih.gov

Preclinical Research Models and Methodologies for Investigating C 3/4 Secretase Inhibitor Xxi

In Vitro Enzymatic Assays

The initial characterization of (c)(3/4)-Secretase Inhibitor XXI, also known as Compound E, has heavily relied on a variety of in vitro enzymatic assays designed to quantify its inhibitory effects on γ-secretase activity. These assays are crucial for determining the potency and selectivity of the inhibitor.

Recombinant Enzyme Assays

To directly assess the interaction between this compound and its target, researchers have utilized assays employing purified or partially purified recombinant γ-secretase enzyme complexes. These reconstituted systems typically involve the co-expression of the four core components of the γ-secretase complex: Presenilin (PSEN), Nicastrin, Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2). The enzymatic activity is then measured by monitoring the cleavage of a specific substrate, often a recombinant fragment of the amyloid precursor protein (APP), such as C100, or a Notch-based substrate. The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Cell-Free Proteolytic Assays

Cell-free proteolytic assays offer a more physiologically relevant environment compared to fully reconstituted recombinant systems by using membrane preparations from cells that endogenously or exogenously express the γ-secretase complex and its substrates. nih.govsigmaaldrich.comwikipedia.org In these assays, cell membranes are isolated and incubated with the inhibitor at various concentrations. The production of cleavage products, such as amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) or the Notch intracellular domain (NICD), is then quantified, typically using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting. nih.gov These assays have been instrumental in demonstrating the potent, non-transition-state analog inhibitory mechanism of this compound. nih.govinnoprot.com

High-Throughput Screening Methodologies

The discovery and optimization of γ-secretase inhibitors, including compounds like this compound, have been significantly accelerated by the development of high-throughput screening (HTS) methodologies. nih.govembopress.orgnih.gov One common HTS approach utilizes a fluorogenic substrate that, upon cleavage by γ-secretase, produces a fluorescent signal. nih.gov This allows for the rapid screening of large compound libraries in a microplate format. For instance, a validated HTS assay using endogenously expressed γ-secretase from HEK293T cells and a fluorogenic substrate has been successfully employed to identify and characterize γ-secretase inhibitors. nih.govrndsystems.com Such assays are optimized for reliability and reproducibility, often measured by parameters like the Z'-factor and signal-to-background ratios. nih.gov

Cellular Models

Following the initial biochemical characterization, the efficacy of this compound has been further evaluated in various cellular models. These models provide a more complex biological context, allowing for the assessment of the inhibitor's effects on cellular processes such as proliferation, differentiation, and survival.

Neuronal Cell Lines and Primary Cultures

Given the central role of γ-secretase in the pathogenesis of Alzheimer's disease, neuronal cell models have been a primary focus for the investigation of this compound. Studies have utilized a range of neuronal cell lines, including the human neuroblastoma cell line SH-SY5Y, as well as primary neuronal cultures. sigmaaldrich.comnih.govinnoprot.comsigmaaldrich.com In these models, the inhibitor has demonstrated potent, picomolar IC50 values for the reduction of both Aβ40 and Aβ42 production. sigmaaldrich.comnih.govinnoprot.comsigmaaldrich.com Research has also explored the inhibitor's impact on neuronal differentiation and morphology. For instance, in combination with other signaling molecules, Compound E has been shown to accelerate the induction of a homogeneous population of primitive neuroepithelium from human embryonic stem cells. rndsystems.comnih.gov Furthermore, studies using γ-secretase inhibitors have provided insights into the role of APP and its fragments in modulating dendritic spine density in vivo, a crucial aspect of synaptic plasticity. nih.gov However, some studies have also indicated that γ-secretase inhibition can lead to an accumulation of the p75 neurotrophin receptor C-terminal fragment (p75-CTF), which may have implications for neuronal health. nih.gov

Inhibitory Activity of this compound (Compound E) in Various Cell Lines
Cell LineTargetIC50 (nM)Reference
CHO (overexpressing wild-type βAPP)Aβ400.3 nih.govinnoprot.com
HEK293 (stably transfected with βAPP695 and mNotchΔE)Aβ400.24 nih.govnih.govinnoprot.comhaematologica.org
Aβ420.37 nih.govnih.govinnoprot.comhaematologica.org
NICD0.32 nih.govnih.govinnoprot.comhaematologica.org
SH-SY5Y (stably transfected with SPA4CT)Aβ400.1 sigmaaldrich.comnih.govinnoprot.comsigmaaldrich.com
Aβ420.1 sigmaaldrich.comnih.govinnoprot.comsigmaaldrich.com

Cancer Cell Lines (e.g., Triple-Negative Breast Cancer, Renal Cell Carcinoma)

The involvement of the Notch signaling pathway, a key substrate of γ-secretase, in various cancers has prompted the investigation of inhibitors like this compound in oncological models. nih.gov

Triple-Negative Breast Cancer (TNBC): The Notch pathway is frequently dysregulated in TNBC, making it a rational therapeutic target. nih.govacs.orgnih.gov Studies on TNBC cell lines, such as MDA-MB-231 and MDA-MB-468, have explored the effects of γ-secretase inhibitors on cell viability, proliferation, and the epithelial-mesenchymal transition (EMT). embopress.orgacs.org While some studies have used other potent γ-secretase inhibitors, the findings provide a strong rationale for the evaluation of this compound in this context. For example, γ-secretase inhibition has been shown to sensitize TNBC cells to conventional chemotherapy. nih.govnih.gov

Renal Cell Carcinoma (RCC): The Notch signaling pathway is also implicated in the pathology of renal cell carcinoma. nih.gov Research has focused on human renal cancer cell lines such as 786-O and ACHN to investigate the effects of targeting this pathway. nih.gov While direct studies with this compound in RCC cell lines are not extensively documented in the reviewed literature, the established role of Notch signaling in RCC progression suggests its potential as a therapeutic agent worthy of investigation in these models.

Reported Effects of γ-Secretase Inhibitors in Relevant Cancer Cell Lines
Cancer TypeCell Line(s)InhibitorObserved EffectsReference
T-Cell Acute Lymphoblastic LeukemiaMOLT-4, DND-41, RPMI-8402γ-Secretase InhibitorInhibition of proliferation, cell cycle block, induction of differentiation nih.govhaematologica.org
Triple-Negative Breast CancerMDA-MB-231, MDA-MB-468LY411575 (a GSI)Concentration-dependent decrease in cell viability acs.org
NeuroblastomaSK-N-BE(2)C, U-NB1GSI-IDecreased viability, clonogenicity, and tumor sphere integrity nih.gov

Induced Pluripotent Stem Cell (iPSC)-Derived Models

Induced pluripotent stem cells (iPSCs) have emerged as a powerful tool for modeling diseases in a patient-specific context. In the study of neurodegenerative diseases like Alzheimer's, iPSCs derived from patients with familial mutations can be differentiated into neurons and other relevant brain cells. While specific studies focusing solely on "this compound" in iPSC models are not extensively detailed in the provided results, the general application of γ-secretase inhibitors in such models is established. For instance, iPSC-derived neurons from Alzheimer's patients exhibit disease-relevant phenotypes, such as increased production of amyloid-β (Aβ) peptides. These cellular models provide a platform to assess the efficacy of inhibitors like Compound E in reducing Aβ levels. The use of iPSCs allows for the investigation of how genetic background influences drug response.

In the context of cancer research, iPSCs can be used to model cancer stem cell (CSC) properties. While direct evidence for the use of "this compound" in iPSC-derived cancer models is limited in the search results, the known inhibitory effect of γ-secretase inhibitors on Notch signaling, a critical pathway for CSC self-renewal, suggests their potential utility in these systems. nih.govnih.gov

Overexpression and Knockdown/Knockout Systems

To elucidate the specific targets and mechanisms of action of this compound, researchers utilize overexpression and knockdown/knockout systems in various cell lines.

Overexpression Systems:

Cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, are frequently engineered to overexpress key proteins like APP or Notch. sigmaaldrich.commerckmillipore.com This allows for a robust and measurable output of the respective cleavage products, Aβ and Notch intracellular domain (NICD). By treating these overexpression cell lines with this compound, researchers can precisely determine its inhibitory potency. For example, studies have shown that Compound E inhibits the production of Aβ40 and Aβ42 with high potency in CHO cells overexpressing wild-type βAPP and in HEK293 cells stably transfected with βAPP695. sigmaaldrich.commerckmillipore.com

Knockdown/Knockout Systems:

Conversely, knockdown or knockout of components of the γ-secretase complex, such as presenilins, can be used to validate the on-target effects of the inhibitor. nih.gov If the effects of this compound are absent in cells lacking the target protein, it confirms the specificity of the inhibitor. Furthermore, knockdown of downstream effectors of Notch signaling can help to dissect the specific contributions of this pathway to the observed cellular phenotypes following inhibitor treatment. nih.gov

Mammosphere Formation Assays for Cancer Stem Cell Evaluation

The mammosphere formation assay is a well-established in vitro method to assess the self-renewal and proliferation capacity of mammary cancer stem-like cells. nih.goviiarjournals.org This assay is based on the ability of stem-like cells to survive and proliferate in non-adherent, serum-free conditions, forming three-dimensional spherical colonies known as mammospheres.

Several studies have demonstrated that γ-secretase inhibitors, as a class of compounds, effectively inhibit mammosphere formation in breast cancer cell lines. nih.govnih.goviiarjournals.org This effect is attributed to the inhibition of the Notch signaling pathway, which is crucial for the maintenance of cancer stem cell properties. mdpi.comnih.gov While a specific study focusing exclusively on "this compound" in a mammosphere formation assay was not identified in the search results, the known potent inhibitory activity of Compound E on Notch processing suggests it would likely demonstrate a significant reduction in mammosphere formation. sigmaaldrich.commerckmillipore.com This assay provides a valuable preclinical tool to evaluate the potential of "this compound" to target the cancer stem cell population, which is often responsible for tumor recurrence and metastasis. nih.gov

Cell LineTreatmentObservationReference
MCF7, BT549γ-secretase inhibitor (GSIXII)Dramatic prevention of in vitro mammosphere formation. nih.gov
Breast Cancer Cellsγ-secretase inhibitors (GSIs)Effective blockage of mammosphere formation. nih.gov
Various Breast Cancer Cell Linesγ-secretase inhibitors (LLNle, LY-411,575, MRK003)Significant reduction in mammosphere formation. iiarjournals.org

Ex Vivo Tissue Slice Culture Models

Ex vivo tissue slice cultures offer a valuable intermediate between in vitro cell culture and in vivo animal models. nih.govnih.gov This methodology involves maintaining thin slices of tissue, such as hippocampus or tumor biopsies, in a culture environment that preserves the three-dimensional architecture and cellular heterogeneity of the original tissue. nih.govnih.govijbs.com

In the context of Alzheimer's disease research, hippocampal slice cultures from transgenic or wild-type animals can be used to study APP processing and Aβ secretion in a more physiologically relevant setting than dissociated cell cultures. nih.gov The application of this compound to these slice cultures allows for the assessment of its ability to reduce Aβ production while maintaining the complex cellular interactions of the hippocampus. nih.gov

For cancer research, tumor tissue slice cultures from patient biopsies provide a platform for personalized medicine approaches. nih.govijbs.com These cultures can be treated with various anti-cancer agents, including this compound, to predict a patient's response to therapy. The preservation of the tumor microenvironment in these slices is a key advantage for evaluating the efficacy of drugs that may target not only the cancer cells but also the surrounding stromal and immune cells. nih.govnih.gov

Transgenic Animal Models of Disease Pathologies

Transgenic animal models, particularly mice, are indispensable for the in vivo evaluation of therapeutic agents. These models are genetically engineered to recapitulate key aspects of human diseases.

Amyloid Precursor Protein (APP) Transgenic Mouse Models (e.g., Tg2576)

The Tg2576 mouse model is a widely used transgenic model for Alzheimer's disease. nih.govplos.orgplos.org These mice overexpress a mutant form of human APP (the "Swedish" mutation), leading to age-dependent accumulation of Aβ in the brain and cognitive deficits, mimicking key features of the human disease. nih.govresearchgate.netmdpi.com

This compound has been shown to lower Aβ levels in several APP transgenic mouse models. sigmaaldrich.commerckmillipore.comevitachem.com Studies using models like the Tg2576 mouse have demonstrated that oral administration of γ-secretase inhibitors can reduce brain Aβ concentrations. researchgate.netopenaccessjournals.comnih.gov These in vivo studies are crucial for determining the pharmacokinetic and pharmacodynamic properties of the inhibitor and for assessing its ability to impact the core pathology of the disease. While some studies have shown that acute administration of γ-secretase inhibitors can ameliorate memory deficits in Tg2576 mice, the effects of subchronic dosing have been more complex, sometimes leading to cognitive impairment. jneurosci.org

Mouse ModelInhibitorKey FindingReference
Tg2576MRK-560 (a γ-secretase inhibitor)Inhibited soluble Aβ40 levels in animals up to 9 months old. nih.gov
Tg2576Semagacestat (LY-450139)Acutely ameliorated memory deficits in 5.5-month-old mice. mdpi.comjneurosci.org
Tg2576BMS-708163 (a γ-secretase inhibitor)Acutely ameliorated memory deficits in 5.5-month-old mice. jneurosci.org
APP Transgenic MiceThis compoundLowers Aβ levels. sigmaaldrich.commerckmillipore.com

Other Genetically Engineered Disease Models

Beyond APP transgenic mice, other genetically engineered models are utilized to investigate the broader effects of this compound. For instance, mouse models with genetic modifications in the Notch signaling pathway are critical for understanding the on-target toxicities associated with γ-secretase inhibition. nih.gov Knockout of presenilin genes in mice results in embryonic lethality with a phenotype similar to that of Notch knockout mice, highlighting the essential role of this pathway in development. nih.gov

In cancer research, xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to assess the anti-tumor efficacy of compounds like this compound. nih.gov Additionally, genetically engineered mouse models of specific cancers, such as T-cell acute lymphoblastic leukemia (T-ALL) driven by activating Notch1 mutations, provide a powerful platform to evaluate the therapeutic potential of γ-secretase inhibitors in a more physiologically relevant context. nih.gov

Evaluation of Biomarker Modulation in Animal Fluids/Tissues (e.g., Brain Aβ levels)

The preclinical assessment of γ-secretase inhibitors relies heavily on the use of in vivo animal models to demonstrate target engagement and pharmacological effect. nih.gov A primary goal of these studies is to measure the modulation of key biomarkers, particularly the levels of amyloid-beta (Aβ) peptides in the brain and cerebrospinal fluid (CSF). nih.gov Inhibition of γ-secretase is expected to decrease the production of all Aβ peptide species. rupress.org Conversely, γ-secretase modulators (GSMs) are designed to allosterically modulate the enzyme, leading to a reduction in the production of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40, while concurrently increasing the levels of shorter, less harmful peptides like Aβ37 and Aβ38. rupress.orgnih.govspringermedizin.de

Researchers utilize various animal models, including mice, rats, and larger non-rodent species like dogs, to evaluate these effects. nih.govresearchgate.net Transgenic mouse models that overexpress human amyloid precursor protein (APP), such as the PDAPP and PSAPP mice, are frequently used as they develop age-dependent Aβ plaque pathology, providing a platform to test both acute and chronic effects of inhibitors on Aβ accumulation. rupress.orgnih.gov

In a typical study, animals are administered the test compound, and brain tissue and CSF are collected at various time points. nih.gov The levels of different Aβ species (Aβ38, Aβ40, Aβ42) are then quantified using sensitive immunoassays. These studies have demonstrated that γ-secretase inhibitors and modulators can produce robust, dose- and time-dependent reductions in brain and CSF Aβ levels. nih.govrupress.org The relationship between the concentration of the drug in the plasma and its effect on brain Aβ levels is a critical component of establishing a pharmacokinetic/pharmacodynamic (PK/PD) model. nih.gov For instance, studies in nonhuman primates have shown that GSMs can significantly decrease the ratio of Aβ42/Aβ40 in both plasma and CSF. springermedizin.de This data is crucial for validating the in vivo efficacy of a compound before it can be considered for clinical development.

Animal ModelCompound TypeKey Biomarker MeasuredObserved EffectSource
APP Transgenic Miceγ-Secretase Modulator (GSM)Brain Aβ4270% reduction springermedizin.de
APP Transgenic Miceγ-Secretase Modulator (GSM)Brain Aβ38Concomitant increase springermedizin.de
DogGSI and GSMCSF Aβ40, Aβ42Dose- and time-dependent reduction nih.gov
Ratγ-Secretase Modulator (GSM)Brain Aβ42>50% reduction nih.gov
FVB/N Miceγ-Secretase Inhibitor (GSI)Cortical Brain AβSignificant reduction at 3 hours post-dose nih.gov

Computational and In Silico Methodologies

In the absence of a complete three-dimensional structure for γ-secretase for many years, computational and in silico methods have become indispensable tools for the discovery and rational design of novel inhibitors. nih.gov These approaches facilitate the screening of vast chemical libraries and help predict the activity of new compounds, thereby accelerating the drug discovery process.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second molecule (a receptor, such as an enzyme) to form a stable complex. nih.govtandfonline.com For γ-secretase inhibitors, docking simulations are primarily focused on the enzyme's catalytic core, the presenilin-1 (PS-1) subunit. nih.govresearchgate.net These simulations aim to identify compounds that can bind effectively within the active site, particularly interacting with the two critical aspartyl residues, Asp257 and Asp385, which are essential for the enzyme's catalytic activity. researchgate.netnih.gov

The process involves using a chemical library of potentially thousands of compounds and computationally placing each one into the defined binding pocket of the PS-1 structure. nih.govresearchgate.net The simulations calculate a "docking score" or binding energy, which estimates the binding affinity between the inhibitor and the enzyme. tandfonline.com Compounds with lower (i.e., more favorable) binding energies are considered more likely to be potent inhibitors. nih.gov Docking studies have been successfully used to screen large databases and identify novel chemical scaffolds for γ-secretase inhibition, with results showing that selected compounds can achieve lower binding energies than known inhibitors like Semagacestat and Avagacestat. nih.gov

Compound/LigandTarget EnzymePredicted Binding Energy (kcal/mol)Source
Ligand 6Z5γ-Secretase-9.8 tandfonline.com
AvagacestatPresenilin-1 (PS-1)-8.84 nih.gov
SemagacestatPresenilin-1 (PS-1)-7.27 nih.gov
Compound AZ1Presenilin-1 (PS-1)-11.34 nih.gov
Compound AZ8Presenilin-1 (PS-1)-10.21 nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful in silico technique used for drug discovery. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target receptor. pku.edu.cnsciety.org

For γ-secretase inhibitors, a pharmacophore model is typically constructed based on a set of known, highly active inhibitor molecules. pku.edu.cnresearchgate.net By aligning these active compounds, a common set of features can be identified. For example, a pharmacophore model for a series of benzodiazepine-based inhibitors was confirmed to include two hydrogen-bonding acceptors, an aliphatic hydrophobic core, and an aromatic ring center. pku.edu.cn Once validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases, such as the DrugBank or ZINC databases. nih.govnih.gov This process rapidly filters millions of compounds to identify those that match the pharmacophore's spatial and chemical requirements, significantly narrowing the field of candidates for further experimental testing. nih.gov

Pharmacophore FeatureDescriptionExample from γ-Secretase Inhibitor ModelSource
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.2-3 features typically identified. pku.edu.cnsciety.org
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen atom to a hydrogen bond.1 feature typically identified. sciety.org
Hydrophobic Region (HY)A nonpolar region of the molecule that can engage in hydrophobic interactions.Aliphatic or general hydrophobic core. pku.edu.cnsciety.org
Aromatic Ring (AR)A planar, cyclic, conjugated ring system.Aromatic ring center. pku.edu.cnsciety.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govbenthamdirect.com The fundamental principle is that the structural properties of a molecule determine its activity. nih.gov In the context of γ-secretase inhibitors, QSAR models are developed to predict the inhibitory potency (often expressed as IC50 values) of new or untested compounds based on their physicochemical properties, known as "descriptors." nih.govnih.gov

These descriptors can include properties related to lipophilicity (e.g., QlogP), steric parameters (e.g., molar refractivity or SMR), and electronic or topological features. nih.govnih.gov For instance, a QSAR study on benzodiazepine-based inhibitors found that inhibitory activity was positively correlated with high lipophilicity. nih.gov By analyzing a diverse set of compounds, QSAR models can reveal which structural features are most important for enhancing potency. nih.gov These statistically significant models can then be used to guide the rational design of novel, more potent γ-secretase inhibitors. nih.govbenthamdirect.com

Descriptor CategorySpecific Descriptor ExampleRelevance to γ-Secretase Inhibitor ActivitySource
LipophilicityQlogPHigher lipophilicity can correlate with increased potency. nih.gov
Steric/ShapeSMR (Steric Molar Refractivity)Activity can be sensitive to small changes in molecular size/shape. nih.gov
TopologicalKier Chi Indices (e.g., Kier ChiV3, Kier Chi6)Used to describe molecular connectivity and shape, which influences binding. benthamdirect.com
ElectronicPEOE3 (Partial Equalization of Orbital Electronegativities)Highlights the importance of electronegative substitutions on aryl rings. nih.gov
Structural CountssssN_Cnt (Count of single-bonded nitrogen atoms)Substitution with N-substituted cyclic amines can enhance potency. nih.gov

Machine Learning Approaches for Activity Prediction

Building upon QSAR principles, advanced machine learning (ML) methods are increasingly being used to develop more sophisticated and predictive models for γ-secretase inhibitor activity. nih.govcalstate.edu Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forest (RF), can analyze large and diverse datasets of compounds to learn complex, non-linear relationships between chemical structures and biological activity. nih.gov

In this approach, models are "trained" on a large set of known γ-secretase inhibitors and non-inhibitors. nih.gov The algorithms identify patterns in the molecular descriptors that best distinguish active from inactive compounds. Once trained, these models can be used to predict the likelihood that a new, un-tested molecule will be a γ-secretase inhibitor. Studies have shown these methods to be highly accurate; for example, a Random Forest model demonstrated prediction accuracies of 98.83% for inhibitors and 99.27% for non-inhibitors on an external test set. nih.gov Furthermore, evolutionary algorithms can be combined with ML techniques to optimize the selection of descriptors and improve the robustness of the predictive models. calstate.edu These powerful computational tools are instrumental in performing large-scale virtual screenings and prioritizing candidates for synthesis and biological evaluation. nih.gov

Machine Learning ModelPrimary UseReported Prediction Accuracy (Inhibitors)Reported Prediction Accuracy (Non-inhibitors)Source
Random Forest (RF)Classification of inhibitors vs. non-inhibitors98.83%99.27% nih.gov
Support Vector Machine (SVM)Classification of inhibitors vs. non-inhibitors96.48%98.18% nih.gov
Differential Evolution (DE) with Multi-Layer PerceptronOptimization and generation of high-quality QSAR modelsProduces models with high R2 and low RMSE values.N/A (Regression task) calstate.edu

Pharmacological and Functional Characterization of C 3/4 Secretase Inhibitor Xxi in Preclinical Studies

Inhibitory Potency and Efficacy in Biochemical Assays

γ-Secretase Inhibitor XXI, also known as Compound E, is a potent, cell-permeable, and selective inhibitor of γ-secretase, an enzyme complex implicated in the processing of amyloid precursor protein (APP) and the Notch signaling pathway. abmole.comabcam.comsigmaaldrich.comsigmaaldrich.com

Determination of IC50 Values

The inhibitory potency of γ-Secretase Inhibitor XXI has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various biochemical and cellular assays. This compound demonstrates high potency with IC50 values in the picomolar to nanomolar range. Specifically, it has been shown to block the cleavage of β-amyloid(40), β-amyloid(42), and Notch with IC50 values of 0.24 nM, 0.37 nM, and 0.32 nM, respectively. abmole.com In another study utilizing Chinese Hamster Ovary (CHO) cells that overexpress wild-type β-amyloid precursor protein (βAPP), the IC50 for Aβ40 was determined to be 300 pM. sigmaaldrich.comsigmaaldrich.com Further investigations in HEK293 cells stably transfected with βAPP695 and a modified Notch receptor (mNotchΔE(M1727V)) revealed IC50 values of 240 pM for Aβ40, 370 pM for Aβ42, and 320 pM for the Notch intracellular domain (NICD). sigmaaldrich.comsigmaaldrich.com Additionally, in SH-SY5Y neuroblastoma cells stably transfected with a construct known as SPA4CT, the IC50 for both Aβ40 and Aβ42 was found to be 100 pM. sigmaaldrich.comsigmaaldrich.com

TargetCell Line/SystemIC50 ValueReference
β-amyloid(40)Biochemical Assay0.24 nM abmole.com
β-amyloid(42)Biochemical Assay0.37 nM abmole.com
NotchBiochemical Assay0.32 nM abmole.com
Aβ40CHO cells (overexpressing wild-type βAPP)300 pM sigmaaldrich.comsigmaaldrich.com
Aβ40HEK293 cells (stably transfected with βAPP695 and mNotchΔE(M1727V))240 pM sigmaaldrich.comsigmaaldrich.com
Aβ42HEK293 cells (stably transfected with βAPP695 and mNotchΔE(M1727V))370 pM sigmaaldrich.comsigmaaldrich.com
NICDHEK293 cells (stably transfected with βAPP695 and mNotchΔE(M1727V))320 pM sigmaaldrich.comsigmaaldrich.com
Aβ40SH-SY5Y cells (stably transfected with SPA4CT)100 pM sigmaaldrich.comsigmaaldrich.com
Aβ42SH-SY5Y cells (stably transfected with SPA4CT)100 pM sigmaaldrich.comsigmaaldrich.com

Dose-Response Relationships in Enzyme Activity

Studies have demonstrated a clear dose-response relationship for γ-Secretase Inhibitor XXI in modulating enzyme activity. The inhibition of γ-secretase by this compound is not a simple linear process. Some research suggests that at very low concentrations, certain γ-secretase inhibitors can paradoxically increase the production of Aβ, a phenomenon that may be influenced by the interplay between α-, β-, and γ-secretases. nih.govnih.gov However, as the concentration of γ-Secretase Inhibitor XXI increases, it effectively inhibits the production of Aβ peptides. The biphasic dose-response observed with some γ-secretase inhibitors highlights the complexity of the enzyme's regulation. nih.gov

Cellular Activity and Target Engagement

γ-Secretase Inhibitor XXI exhibits significant activity within cellular systems, effectively engaging its targets and modulating downstream pathways.

Inhibition of Aβ Production in Cell Culture

A primary functional outcome of γ-Secretase Inhibitor XXI is the reduction of amyloid-beta (Aβ) peptide production in various cell culture models. sigmaaldrich.com By inhibiting γ-secretase, the final cleavage step in the amyloidogenic pathway that generates Aβ from APP is blocked. This has been demonstrated in multiple cell lines, including those genetically modified to overproduce APP, leading to a significant decrease in the secretion of both Aβ40 and Aβ42. sigmaaldrich.comsigmaaldrich.com The inhibition of γ-secretase activity has been linked to a reduction in oxidative stress and an increase in mitochondrial activity in neuronal cell lines. beyotime.com

Modulation of Notch Pathway Activity in Cells

The Notch signaling pathway, crucial for cell-fate decisions, is also a key target of γ-secretase. nih.govoup.com γ-Secretase Inhibitor XXI has been shown to effectively inhibit Notch processing in cells. abmole.comsigmaaldrich.comsigmaaldrich.com This inhibition prevents the release of the Notch intracellular domain (NICD), which is necessary for the transcriptional activation of Notch target genes. nih.govembopress.org The modulation of Notch signaling by γ-secretase inhibitors can lead to significant cellular effects, including cell cycle arrest and apoptosis in certain cancer cell lines. aacrjournals.orgaacrjournals.org For instance, inhibition of the Notch pathway has been shown to induce G2/M arrest and trigger apoptosis in breast cancer cells.

Preclinical Efficacy in Animal Models

Preclinical studies in various animal models have been instrumental in characterizing the in vivo effects of γ-Secretase Inhibitor XXI, providing foundational evidence for its potential therapeutic applications.

In transgenic mouse models of Alzheimer's disease, which overproduce human amyloid precursor protein (APP), γ-Secretase Inhibitor XXI has demonstrated a significant capacity to lower the concentration of amyloid-beta peptides in the brain. nih.govnih.gov Studies in Tg2576 mice, a commonly used model, show that administration of γ-secretase inhibitors leads to a reduction in both Aβ40 and Aβ42 levels. nih.govjneurosci.org The inhibition of γ-secretase results in a decreased production of all Aβ isoforms that are dependent on this enzyme, which includes fragments Aβ1-17 and longer. nih.gov Conversely, this inhibition can lead to a slight elevation in shorter Aβ fragments, such as Aβ1-15 and Aβ1-16. nih.gov Single doses have been shown to effectively inhibit soluble Aβ40 levels in mice up to 9 months of age. nih.gov However, a notable consequence of this mechanism is the accumulation of the APP C-terminal fragment (β-CTF). jneurosci.orgnih.gov

Table 1: Effect of γ-Secretase Inhibitor XXI on Brain Aβ Levels in Tg2576 Mice

Compound Class Aβ Isoform Change in Brain Levels Reference
γ-Secretase Inhibitor Aβ40 ▼ 23% jneurosci.org
γ-Secretase Inhibitor Aβ42 ▼ 22% jneurosci.org

Chronic administration of γ-Secretase Inhibitor XXI has been shown to affect the deposition of amyloid plaques, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov Long-term treatment in APP/PS1 mouse models can attenuate the formation and growth of new plaques. nih.gov Time-lapse imaging over several weeks revealed that this treatment can normalize the instability of synaptic structures that are typically observed in the vicinity of amyloid plaques. nih.gov To achieve a reduction in insoluble Aβ, which constitutes the plaques, treatments of at least four weeks are often required. nih.gov

The role of the γ-secretase-dependent Notch signaling pathway in cancer progression has made it a target for oncological therapies. Preclinical studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have shown that γ-Secretase Inhibitor XXI can exert significant antitumor effects. In models of breast cancer, the inhibitor demonstrated efficacy in a subset of xenografts by inducing apoptosis, inhibiting cancer stem cell self-renewal, and reducing proliferation. aacrjournals.org Similarly, in genetically engineered mouse models of pancreatic ductal adenocarcinoma (PDAC), a γ-secretase inhibitor completely inhibited tumor development. nih.gov Studies have found that PDAC cells are particularly sensitive to γ-secretase inhibition compared to many other tumor types. nih.gov

Table 2: Efficacy of γ-Secretase Inhibitor XXI in Xenograft Models

Cancer Type Model Key Findings Reference
Breast Cancer Xenograft Significant antitumor activity in 10 of 18 models; induced apoptosis, inhibited cancer stem cell renewal. aacrjournals.org

The cognitive effects of γ-secretase inhibitors in animal models are complex. While the reduction of Aβ is a primary therapeutic goal, the mechanism of action can have other consequences. Some studies have reported that acute administration of a γ-secretase inhibitor may improve spatial or contextual memory in transgenic mice. nih.gov However, other research indicates that subchronic dosing with inhibitors can impair normal cognition in 3-month-old Tg2576 mice, as assessed by tests such as the Y-maze. jneurosci.org This cognitive impairment appears to be dependent on the amyloid precursor protein (APP), likely due to the accumulation of the β-CTF fragment, which has been implicated in synaptic dysfunction. jneurosci.org This effect was observed to be less potent in wild-type mice, suggesting the elevated levels of APP and its fragments in transgenic models exacerbate this issue. jneurosci.org

Pharmacokinetic Analysis in Preclinical Species (Excluding Dosage/Administration)

The ability of a drug to reach its target in the body is a critical determinant of its efficacy. For neurodegenerative diseases, this involves crossing the highly selective blood-brain barrier.

A crucial feature for any therapeutic agent targeting Alzheimer's disease is the ability to penetrate the central nervous system (CNS). γ-Secretase Inhibitor XXI has been designed to be orally bioavailable and brain penetrant. nih.gov Studies in various animal models, including mice, rats, and non-human primates, have confirmed that these inhibitors can cross the blood-brain barrier. nih.govresearchgate.net Direct measurement in cerebrospinal fluid (CSF) following oral administration has demonstrated significant drug concentrations in the CNS. nih.gov Techniques such as Positron Emission Tomography (PET) have also been used to visualize and confirm the distribution and target engagement of these inhibitors within the living brain of animal models. mdpi.com

Plasma and Tissue Distribution

Preclinical studies have demonstrated that Compound E is active in vivo and possesses the ability to cross the blood-brain barrier. pnas.org Its cell-permeable nature allows it to exert its inhibitory effects within various tissues and cell types. aacrjournals.org

In mouse models of Alzheimer's disease, intraperitoneal administration of Compound E has been shown to be effective in rapidly blocking the production of amyloid-beta (Aβ) peptides in the brain. pnas.org This indicates that the compound not only reaches the central nervous system after systemic administration but also distributes to the brain tissue at concentrations sufficient to inhibit its target enzyme, γ-secretase.

One study utilized the administration of Compound E to halt the production of Aβ, which in turn allowed for the measurement of the elimination half-life of existing Aβ in the brain's interstitial fluid. pnas.org While this study highlights the in vivo activity and brain penetration of Compound E, specific quantitative data on the concentrations of the inhibitor itself in plasma and various tissues are not extensively detailed in the currently available public literature. The distribution profile, including the relative concentrations in different organs, remains an area where more specific research data is needed for a comprehensive understanding.

In Vivo Activity and Distribution of Compound E
ParameterFindingSpeciesImplication
In Vivo ActivityActiveMouseEffective when administered systemically. abcam.com
Blood-Brain Barrier PermeabilityPermeableMouseReaches the central nervous system to exert its effects. pnas.org
Plasma ConcentrationData not available--
Tissue ConcentrationData not available--

Metabolic Stability and Clearance Pathways

The metabolic stability and clearance pathways of Compound E have not been fully elucidated in publicly accessible preclinical studies. Information regarding its half-life in plasma or specific tissues, the enzymes involved in its metabolism (e.g., cytochrome P450 isozymes), and the primary routes of its excretion (e.g., renal or fecal) are not detailed.

However, some inferences can be drawn from its use in experimental settings. For instance, its application in studies to determine the half-life of other molecules, such as Aβ, implies that its own metabolic profile is such that it can provide a sustained inhibition over the required experimental period. pnas.org

The lack of detailed public data on the metabolism and clearance of Compound E suggests that while it is a valuable tool for proof-of-concept and mechanistic studies, its development as a clinical therapeutic would require extensive further investigation into these pharmacokinetic parameters. Such studies are crucial for determining appropriate dosing regimens and understanding potential drug-drug interactions.

Metabolic and Clearance Profile of Compound E
ParameterFinding
Metabolic Half-lifeData not available
MetabolitesData not available
Primary Clearance RouteData not available

Therapeutic Research Directions and Preclinical Applications of C 3/4 Secretase Inhibitor Xxi

Alzheimer's Disease Research

The central role of γ-secretase in the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease, has made its inhibition a major focus of therapeutic research. researchgate.netnih.gov

Amyloid Hypothesis Modulation

γ-Secretase Inhibitor XXI directly influences the amyloid hypothesis, which posits that the accumulation of Aβ peptides in the brain is the initiating event in Alzheimer's pathology. nih.govrupress.org This inhibitor works by blocking the final cleavage step of APP by the γ-secretase complex, thereby reducing the production of Aβ peptides, particularly the aggregation-prone Aβ40 and Aβ42 species. sigmaaldrich.comsigmaaldrich.com In preclinical studies, γ-secretase inhibitors have demonstrated the ability to lower the concentration of Aβ in the brain. researchgate.netnih.gov

Specifically, γ-Secretase Inhibitor XXI has shown high potency in various cell-based assays. sigmaaldrich.comsigmaaldrich.com For instance, it exhibits an IC₅₀ of 300 pM for the inhibition of Aβ40 production in Chinese Hamster Ovary (CHO) cells that overexpress wild-type βAPP. sigmaaldrich.comsigmaaldrich.com In HEK293 cells transfected with βAPP₆₉₅ and a modified Notch receptor, the IC₅₀ values were 240 pM for Aβ40 and 370 pM for Aβ42. sigmaaldrich.comsigmaaldrich.com Furthermore, in SH-SY5Y neuroblastoma cells, the IC₅₀ for both Aβ40 and Aβ42 was 100 pM. sigmaaldrich.comsigmaaldrich.com

Potential for Disease Modification in Preclinical Models

The ability of γ-secretase inhibitors to reduce Aβ levels has been validated in several animal models of Alzheimer's disease. researchgate.netnih.gov Studies have shown that these inhibitors can decrease Aβ concentrations in the plasma, cerebrospinal fluid (CSF), and the brain itself. researchgate.net γ-Secretase Inhibitor XXI, in particular, has been noted to lower Aβ levels in multiple APP transgenic mouse models, suggesting its potential to modify the course of the disease by targeting its core pathology. sigmaaldrich.comsigmaaldrich.com While early generation γ-secretase inhibitors have shown promise in reducing amyloid plaques in transgenic mice, their effects on cognitive outcomes in these preclinical models have been less extensively reported. researchgate.netresearchgate.net

Exploration of Early Intervention Strategies in Preclinical Settings

The amyloid cascade hypothesis suggests that therapeutic intervention is most likely to be effective in the early stages of Alzheimer's disease, before the widespread formation of plaques and irreversible neuronal damage. nih.gov γ-Secretase inhibitors are being explored in preclinical settings as a potential early intervention or preventative strategy. rupress.orgnih.gov The rationale is that by inhibiting Aβ production from the outset, it may be possible to slow or halt the progression of the disease. However, a significant challenge with γ-secretase inhibitors is their potential for side effects due to the inhibition of other critical substrates, most notably the Notch receptor. researchgate.netopenaccessjournals.com This has led to the development of γ-secretase modulators (GSMs) which aim to selectively reduce the production of longer, more amyloidogenic Aβ peptides while sparing Notch processing. rupress.orgfrontiersin.org

Cancer Research

The involvement of the γ-secretase enzyme in critical cell signaling pathways, particularly the Notch pathway, has made it a target for cancer therapy. nih.govnih.gov Dysregulation of Notch signaling is implicated in a wide range of cancers. nih.govmdpi.com

Targeting Notch Signaling in Oncogenesis

The Notch signaling pathway is a highly conserved pathway that governs cell fate decisions, including proliferation, differentiation, and apoptosis. nih.gov The activation of this pathway relies on the cleavage of Notch receptors by γ-secretase, which releases the Notch intracellular domain (NICD). nih.govnih.gov The NICD then translocates to the nucleus and activates the transcription of target genes. nih.gov In many cancers, this pathway is aberrantly activated, contributing to tumor growth and survival. nih.govaacrjournals.org

γ-Secretase Inhibitor XXI acts as an inhibitor of Notch processing. sigmaaldrich.comsigmaaldrich.com In HEK293 cells, it has an IC₅₀ of 320 pM for the inhibition of NICD formation. sigmaaldrich.comsigmaaldrich.com By blocking γ-secretase activity, inhibitors like Compound E prevent the release of NICD, thereby downregulating Notch signaling. aacrjournals.org This mechanism has been shown to suppress the growth of various tumor types in preclinical models, including T-cell acute lymphoblastic leukemia (T-ALL), sarcoma, medulloblastoma, and breast cancer. aacrjournals.orgggu.ac.in

Inhibition of Cancer Stem Cell Proliferation and Survival

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and resistance to therapy. nih.gov The Notch signaling pathway plays a crucial role in the self-renewal and survival of these CSCs. nih.gov Therefore, targeting this pathway with γ-secretase inhibitors is a promising strategy to eradicate CSCs. nih.gov

Preclinical studies have demonstrated that γ-secretase inhibitors can effectively target CSCs. For example, treatment with γ-secretase inhibitors has been shown to decrease the number of tumor-initiating cells in pancreatic cancer models and reduce tumor sphere formation in ovarian cancer and melanoma cells. nih.gov In a study involving T-ALL and acute myeloid leukemia (AML) cell lines, γ-Secretase Inhibitor XXI (referred to as compound E) was shown to suppress the colony-forming ability of these cells. nih.gov When used in combination with other agents like cyclopamine (B1684311) or quercetin, it enhanced the inhibitory effect on cell growth. nih.gov Another study on erythroid leukemia cell lines found that γ-Secretase Inhibitor XXI, along with other γ-secretase inhibitors, could inhibit colony formation and short-term cell growth. nih.gov

Table of Research Findings for γ-Secretase Inhibitor XXI (Compound E)

Cell Line/Model Target Effect IC₅₀
CHO (overexpressing wild type βAPP) Aβ40 Production Inhibition 300 pM sigmaaldrich.comsigmaaldrich.com
HEK293 (transfected with βAPP₆₉₅ and mNotchΔE) Aβ40 Production Inhibition 240 pM sigmaaldrich.comsigmaaldrich.com
HEK293 (transfected with βAPP₆₉₅ and mNotchΔE) Aβ42 Production Inhibition 370 pM sigmaaldrich.comsigmaaldrich.com
HEK293 (transfected with βAPP₆₉₅ and mNotchΔE) NICD Formation Inhibition 320 pM sigmaaldrich.comsigmaaldrich.com
SH-SY5Y (transfected with SPA4CT) Aβ40 Production Inhibition 100 pM sigmaaldrich.comsigmaaldrich.com
SH-SY5Y (transfected with SPA4CT) Aβ42 Production Inhibition 100 pM sigmaaldrich.comsigmaaldrich.com
T-ALL and AML cell lines Colony Formation Suppression N/A nih.gov
Erythroid leukemia cell lines Colony Formation & Cell Growth Inhibition N/A nih.gov
APP Transgenic Mice Aβ Levels Lowered N/A sigmaaldrich.comsigmaaldrich.com

Preclinical Combinatorial Therapeutic Strategies

The therapeutic potential of γ-secretase inhibitors, including γ-Secretase Inhibitor XXI (also known as Compound E), is being explored in combination with other anticancer agents to enhance efficacy and overcome resistance. researchgate.netnih.gov Preclinical studies have shown promise in targeting various cancers, particularly those with dysregulated Notch signaling. nih.govnih.gov The rationale behind these combination strategies is often to target multiple points in a signaling pathway or to sensitize cancer cells to conventional therapies. nih.gov

In the context of T-cell acute lymphoblastic leukemia (T-ALL), a cancer often driven by activating mutations in the NOTCH1 gene, γ-secretase inhibitors have been investigated extensively. nih.govhaematologica.org Research has demonstrated that while γ-secretase inhibitors alone can inhibit the growth of T-ALL cell lines, their effects can be significantly enhanced when combined with other drugs. haematologica.org For instance, pretreatment with γ-Secretase Inhibitor XXI has been shown to sensitize T-ALL cells to the effects of glucocorticoids like dexamethasone (B1670325). haematologica.org This suggests a synergistic interaction where the inhibitor lowers the threshold for the cytotoxic effects of the conventional drug. nih.govhaematologica.org

Another combinatorial approach involves pairing γ-secretase inhibitors with kinase inhibitors. researchgate.net In T-ALL cell lines with specific genetic fusions, such as those involving the ABL1 gene, combining a γ-secretase inhibitor with a kinase inhibitor like imatinib (B729) has shown increased anti-proliferative effects. haematologica.org However, the interaction between these drugs can be complex, with some studies showing antagonism, highlighting the importance of understanding the underlying molecular mechanisms. haematologica.org

The table below summarizes key preclinical findings on combinatorial strategies involving γ-secretase inhibitors.

Cancer TypeCombination AgentsKey Preclinical FindingsReference(s)
T-cell Acute Lymphoblastic Leukemia (T-ALL)DexamethasonePre-treatment with γ-Secretase Inhibitor XXI enhanced the inhibitory effect of dexamethasone on T-ALL cell proliferation. haematologica.org
T-cell Acute Lymphoblastic Leukemia (T-ALL)VincristineThe addition of γ-secretase inhibitors did not significantly enhance the cytotoxic effects of vincristine. haematologica.org
T-cell Acute Lymphoblastic Leukemia (T-ALL)ImatinibIncreased anti-proliferative effect in a T-ALL cell line with NUP214-ABL1 fusion when combined with a γ-secretase inhibitor. haematologica.org
Colorectal CancerPlatinum Compounds (Cisplatin, Oxaliplatin, Carboplatin)Combination of a γ-secretase inhibitor (DBZ) with platinum compounds enhanced cell death in a subset of colorectal cancer cells. nih.gov
GlioblastomaBevacizumabThe γ-secretase inhibitor RO4929097 was found to be effective in combination with bevacizumab in patients with severe glioma. frontiersin.org

Other Potential Therapeutic Avenues (Preclinical)

Investigation in other neurological disorders

While the primary focus of γ-secretase inhibitor research has been on Alzheimer's disease due to the enzyme's role in producing amyloid-β peptides, their application in other neurological disorders is an emerging area of investigation. rupress.orgresearchgate.netnih.govnih.gov The broad substrate profile of γ-secretase suggests that its inhibition could impact various signaling pathways relevant to different neurological conditions. embopress.org

Preclinical studies in mouse models have shown that the complete inactivation of all γ-secretases in the forebrain leads to progressive cortical atrophy, neuronal loss, and gliosis. embopress.org This is associated with the significant accumulation of membrane-bound fragments of several γ-secretase substrates, including amyloid precursor protein (APP), Neuregulin 1 (Nrg1), and Deleted in Colorectal Carcinoma (Dcc). embopress.org Interestingly, deleting APP expression did not rescue this neurodegenerative phenotype, indicating that the toxicity is not solely due to APP fragment accumulation. embopress.org This highlights the complexity of γ-secretase function and the potential for broad-spectrum inhibitors to have unintended consequences.

However, research into selective inhibition of different γ-secretase subtypes offers a more nuanced approach. embopress.org Mice with knockouts of specific Aph1 subunits (components of the γ-secretase complex) showed differential and limited substrate accumulation without overt neurodegeneration. embopress.org This suggests that developing inhibitors that selectively target specific γ-secretase complexes could offer a safer therapeutic window for neurological disorders beyond Alzheimer's disease. embopress.org The development of APP-selective γ-secretase inhibitors is one such strategy being pursued to avoid Notch-related side effects. nih.gov

Exploration in non-oncological proliferative diseases

The role of γ-secretase in cell proliferation and differentiation, primarily through the Notch signaling pathway, extends beyond cancer. nih.gov This has led to the exploration of γ-secretase inhibitors in non-oncological proliferative diseases. One such area is in the treatment of desmoid tumors, also known as aggressive fibromatosis. rxlist.com These are rare, non-cancerous tumors that can grow aggressively and invade surrounding tissues. rxlist.com

Research indicates that the growth of desmoid tumors may be driven by the abnormal activation of the Notch pathway. rxlist.com Consequently, blocking this pathway with a γ-secretase inhibitor presents a logical therapeutic strategy. In November 2023, the FDA approved the first γ-secretase inhibitor, nirogacestat, for the treatment of progressing desmoid tumors in adults who require systemic treatment. rxlist.com This marks a significant milestone in validating γ-secretase as a therapeutic target for non-oncological proliferative conditions.

Challenges and Advanced Research Strategies for C 3/4 Secretase Inhibitor Xxi

Selectivity and Off-Target Effects in Preclinical Systems

A primary hurdle in the therapeutic application of γ-secretase inhibitors (GSIs) is managing their selectivity and mitigating off-target effects. The γ-secretase complex is responsible for processing a wide array of substrates beyond APP, making indiscriminate inhibition problematic. sigmaaldrich.comnih.gov

A critical off-target effect of γ-Secretase Inhibitor XXI is its potent inhibition of Notch signaling. medchemexpress.comstemcell.com The Notch pathway is crucial for cell-fate determination, and its disruption can lead to significant adverse effects. nih.gov The cleavage of the Notch receptor by γ-secretase is a vital step for its activation; inhibition of this process prevents the release of the Notch Intracellular Domain (NICD), which acts as a nuclear transcriptional regulator. nih.gov

Preclinical studies demonstrate that γ-Secretase Inhibitor XXI inhibits the processing of Notch with a potency similar to its effect on APP, as shown by its low nanomolar IC₅₀ values for both Aβ and NICD reduction. medchemexpress.comcaymanchem.com This lack of selectivity is a hallmark of this class of inhibitors and a major source of toxicity that has hampered the clinical progression of many GSIs. nih.govnih.gov

Table 1: In Vitro Inhibitory Activity of γ-Secretase Inhibitor XXI

TargetCell LineIC₅₀ (nM)
β-amyloid(40)HEK2930.24
β-amyloid(42)HEK2930.37
Notch γ-secretase cleavageHEK2930.32
β-amyloid(40)CHO~0.3
β-amyloid(40) & Aβ(42)SH-SY5Y~0.1
Data sourced from multiple preclinical studies. medchemexpress.comsigmaaldrich.com

While γ-Secretase Inhibitor XXI potently inhibits both APP and Notch processing, it is distinct from broad-spectrum or "pan-secretase" inhibitors due to its high potency and specificity for the γ-secretase complex. medchemexpress.comnih.gov Early chemical tools used to study Aβ generation were often weak and lacked selectivity, inhibiting other proteases like calpain. nih.gov In contrast, γ-Secretase Inhibitor XXI is a highly potent compound developed through focused medicinal chemistry efforts. nih.gov

However, the key differentiation in modern drug development is between γ-secretase inhibitors (GSIs) and γ-secretase modulators (GSMs). Unlike GSIs such as Compound E which block the enzyme's activity altogether, GSMs allosterically modulate the enzyme. nih.govrupress.org This modulation shifts the site of APP cleavage, leading to the production of shorter, less aggregation-prone Aβ peptides (like Aβ37 and Aβ38) while decreasing the production of the more pathogenic Aβ42, without significantly affecting the processing of other substrates like Notch. nih.govnih.govrupress.org This approach offers a significant advantage by potentially avoiding the mechanism-based toxicities associated with GSIs. nih.gov

Strategies for Enhancing Preclinical Brain Penetration

For any CNS-targeted therapeutic, achieving sufficient concentration at the site of action within the brain is paramount. This is a significant challenge for many small molecules, including γ-secretase inhibitors.

Medicinal chemistry campaigns for CNS drugs often focus on optimizing physicochemical properties to enhance BBB permeability and avoid efflux. Key parameters include increasing lipophilicity (logP), reducing polar surface area (PSA), and managing the number of hydrogen bond donors. nih.gov While specific structural modifications of γ-Secretase Inhibitor XXI aimed at improving CNS exposure are not detailed in the available literature, general strategies for similar molecules involve iterative chemical changes to the core scaffold. For example, research on other classes of γ-secretase inhibitors, such as those derived from triterpene glycosides, has shown that replacing bulky, polar groups (like a sugar moiety) with smaller, less polar fragments (like a morpholine) can significantly improve CNS exposure. nih.gov Such strategies would be essential to optimize a lead compound like γ-Secretase Inhibitor XXI for in vivo efficacy in the brain.

Development of Next-Generation Inhibitors

The challenges faced by early, non-selective GSIs like Compound E have driven the development of next-generation compounds with improved properties. The primary goals have been to enhance selectivity for APP over Notch and to develop alternative mechanisms of action.

The pursuit of "Notch-sparing" GSIs led to compounds like Avagacestat (BMS-708163), which showed a degree of selectivity for APP cleavage over Notch in preclinical models. nih.gov Despite this, clinical trials for these agents were largely unsuccessful, often due to a narrow therapeutic window and remaining safety concerns, suggesting that even partial Notch inhibition could be problematic. nih.gov These setbacks, combined with the potent off-target effects of earlier compounds, shifted significant research focus towards γ-secretase modulators (GSMs). nih.govnih.gov GSMs represent a more nuanced approach, aiming to reduce the production of toxic Aβ42 without the liabilities of broad enzymatic inhibition, thereby offering a potentially safer, long-term therapeutic strategy. rupress.org

Design of Selective Secretase Modulators (SSMs)

A primary challenge with potent γ-secretase inhibitors (GSIs) is their non-selective inhibition of substrate processing, which leads to toxic side effects due to the disruption of the essential Notch signaling pathway. nih.govsemanticscholar.org An advanced strategy to circumvent this involves the design of γ-Secretase Modulators (GSMs), also referred to as Selective Secretase Modulators (SSMs). Unlike GSIs which block the enzyme's active site, GSMs bind to an allosteric site on the γ-secretase complex. semanticscholar.orgnih.gov

This allosteric binding does not broadly inhibit the enzyme but rather alters its activity. nih.gov Specifically, GSMs can shift the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less aggregation-prone Aβ peptides (like Aβ38) at the expense of the highly amyloidogenic Aβ42 form. nih.gov This modulation of activity allows for the reduction of toxic Aβ42 levels while largely sparing the processing of other substrates like Notch, thereby offering a more favorable therapeutic window and reduced toxicity. nih.govsemanticscholar.org Recent structural studies using cryo-electron microscopy have identified the allosteric binding site for GSMs, providing a structural basis for the rational design of next-generation modulators. semanticscholar.orgnih.gov

Multi-Targeted Inhibitor Design (e.g., AChE/BACE1)

Recognizing that Alzheimer's disease has a complex pathogenesis involving multiple biological pathways, another advanced strategy is the design of multi-target-directed ligands. nih.govplos.org This approach aims to create a single chemical entity that can interact with two or more targets involved in the disease cascade, potentially offering a synergistic therapeutic effect.

By simultaneously inhibiting both BACE1 and AChE, these multi-target compounds aim to reduce Aβ production, prevent its aggregation, and alleviate cognitive symptoms. nih.govmdpi.com Researchers have designed and synthesized various compounds with this dual activity, demonstrating the feasibility of this approach. nih.govresearchgate.net

Table 1: Examples of Multi-Target Inhibitors and Their Activities This table is for illustrative purposes and showcases compounds designed with a multi-target strategy, not (c)(3/4)-Secretase Inhibitor XXI itself.

Compound Target 1 IC₅₀ (Target 1) Target 2 IC₅₀ (Target 2) Source
M-1 AChE 0.12 µM (Kᵢ) BACE1 15.1 nM nih.gov
M-4 AChE 0.17 µM (Kᵢ) BACE1 15.4 nM nih.gov
F2S4-m AChE 0.40 µM (Kᵢ) BACE1 15.97 µM plos.org
F3S4-m AChE 0.19 µM (Kᵢ) BACE1 8.38 µM plos.org
JW8 AChE 0.056 µM BACE1 9.01 µM nih.gov

Understanding Structure-Activity Relationships (SAR) for Optimization

Optimizing the potency, selectivity, and pharmacokinetic properties of γ-secretase inhibitors like Compound E relies heavily on a deep understanding of their structure-activity relationships (SAR). SAR studies correlate the chemical structure of a molecule with its biological activity, providing a roadmap for rational drug design. acs.orgresearchgate.net

Rational Design Approaches

Rational design leverages structural information and computational methods to guide the synthesis of more effective molecules. researchgate.net For γ-secretase, the availability of high-resolution cryo-electron microscopy structures of the enzyme complex, both alone and in complex with inhibitors, has been a significant breakthrough. nih.govecu.edu.au

These structures reveal how inhibitors bind to the presenilin (PS1) subunit, the catalytic core of the complex, often by interfering with the same location that substrates like APP and Notch occupy. nih.gov This knowledge allows for structure-based drug design, where new compounds can be computationally "docked" into the active site to predict their binding affinity and orientation. nih.gov Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are also employed to build mathematical models that predict the inhibitory activity of novel compounds based on their structural features, further refining the design process. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target. Identifying these key features for this compound and related compounds is crucial for optimization.

This compound is a peptidomimetic, non-transition-state analog inhibitor. sigmaaldrich.commerckmillipore.com Its molecular structure contains several key features that contribute to its high potency:

A central benzodiazepine (B76468) ring system: This scaffold provides a rigid framework for orienting the other functional groups. evitachem.com

Fluorinated aromatic rings (3,5-Difluorophenyl): The difluorophenylacetyl group is a critical component. The fluorine atoms can enhance binding affinity through various interactions and improve metabolic stability. tocris.comevitachem.com

A propionamide (B166681) side chain: This part of the molecule, containing an L-alanine-derived moiety, contributes to its binding and selectivity. tocris.comevitachem.com

These features—a rigid core, specific aromatic groups, and hydrogen-bonding side chains—constitute the pharmacophore. Cryo-EM studies confirm that inhibitors occupy the substrate-binding site on PS1, and their chemical features, such as hydrogen bond donors and acceptors, interact with key amino acid residues of the enzyme. nih.gov Understanding these precise interactions allows medicinal chemists to modify the inhibitor's structure to improve its affinity and selectivity.

Table 2: Properties of this compound (Compound E)

Property Value Source
Synonym Compound E sigmaaldrich.comtocris.com
Molecular Formula C₂₇H₂₄F₂N₄O₃ sigmaaldrich.comevitachem.com
Molecular Weight 490.50 g/mol sigmaaldrich.com
CAS Number 209986-17-4 sigmaaldrich.comtocris.com
Mechanism Non-transition-state analog inhibitor of γ-secretase sigmaaldrich.commerckmillipore.com
IC₅₀ (Aβ40, HEK293 cells) 240 pM sigmaaldrich.commerckmillipore.com
IC₅₀ (Aβ42, HEK293 cells) 370 pM sigmaaldrich.commerckmillipore.com
IC₅₀ (Notch, HEK293 cells) 320 pM sigmaaldrich.commerckmillipore.com

Future Perspectives in C 3/4 Secretase Inhibitor Research

Integration of Advanced Omics Technologies in Preclinical Studies

The integration of advanced "omics" technologies, such as genomics, proteomics, and metabolomics, is poised to revolutionize the preclinical assessment of γ-secretase inhibitors like γ-Secretase Inhibitor XXI. These high-throughput methods offer a holistic view of the molecular changes induced by inhibitor treatment, moving beyond single-endpoint analyses.

Genomics can be employed to identify genetic modifiers of inhibitor response, potentially stratifying patient populations who would benefit most from this therapeutic strategy. By analyzing the genomic landscape of preclinical models, researchers can uncover genetic factors that influence the efficacy and potential off-target effects of γ-Secretase Inhibitor XXI.

Proteomics offers a powerful tool for unbiasedly identifying the full spectrum of γ-secretase substrates in a given cell type or tissue. nih.govharvard.eduplos.org This is crucial for understanding the on-target and potential off-target effects of inhibitors. For instance, quantitative proteomic approaches can reveal changes in the levels of not only amyloid-beta (Aβ) peptides but also the C-terminal fragments (CTFs) of a wide array of other substrates, providing a comprehensive safety and efficacy profile.

Metabolomics , the large-scale study of small molecules, can provide insights into the downstream functional consequences of γ-secretase inhibition. By analyzing the metabolic profiles of cells or animals treated with γ-Secretase Inhibitor XXI, researchers can identify metabolic pathways that are altered, offering clues to both therapeutic mechanisms and potential toxicities.

The integration of these omics datasets will provide a multi-dimensional understanding of the biological impact of γ-secretase inhibition, facilitating a more informed progression from preclinical research to potential therapeutic applications.

Elucidation of Novel Secretase Substrates and Their Research Significance

While the amyloid precursor protein (APP) and Notch are the most well-characterized substrates of γ-secretase, recent proteomic studies have revealed a growing list of additional substrates. nih.govharvard.eduplos.org The identification and characterization of these novel substrates are of paramount importance for understanding the full physiological and pathological roles of γ-secretase and for anticipating the potential consequences of its inhibition.

Unbiased proteomic approaches have successfully identified a range of novel γ-secretase substrates, all of which are type I transmembrane proteins with diverse biological functions. nih.govharvard.eduplos.org The research significance of these discoveries is multi-faceted. Firstly, it expands our understanding of the cellular processes regulated by γ-secretase, which is emerging as a central hub for intramembrane proteolysis. Secondly, it provides a more comprehensive framework for evaluating the selectivity and potential side effects of γ-secretase inhibitors like γ-Secretase Inhibitor XXI.

Table 1: Examples of Novel γ-Secretase Substrates Identified Through Proteomics

Substrate Potential Function Research Significance
Dystroglycan (DG) Cell-matrix adhesion, neuronal migration Understanding the role of γ-secretase in cell adhesion and development.
Delta/Notch-like EGF-related receptor (DNER) Neuronal differentiation and function Exploring the impact of γ-secretase inhibition on neurodevelopmental processes.
Desmoglein-2 (DSG2) Cell-cell adhesion in desmosomes Investigating the potential effects of γ-secretase inhibitors on tissue integrity.
Natriuretic peptide receptor-C (NPR-C) Clearance of natriuretic peptides, signaling Elucidating the role of γ-secretase in cardiovascular and metabolic regulation.
Plexin domain-containing protein 2 (PLXDC2) Angiogenesis, cell migration Assessing the impact of γ-secretase inhibition on vascular development and cancer progression.
Vasorin Regulation of cell proliferation and migration Understanding the involvement of γ-secretase in tissue repair and disease.

Development of More Physiologically Relevant Preclinical Models

A significant challenge in the development of γ-secretase inhibitors has been the translation of findings from traditional preclinical models to human clinical trials. To address this, there is a growing emphasis on the development and utilization of more physiologically relevant preclinical models.

Transgenic animal models that recapitulate key aspects of human diseases, such as Alzheimer's disease, have been instrumental in the preclinical evaluation of γ-secretase inhibitors. nih.gov These models allow for the in vivo assessment of an inhibitor's ability to modulate Aβ levels in the brain. nih.gov

Human induced pluripotent stem cell (iPSC)-derived models , including neurons and brain organoids, are emerging as powerful tools for studying the effects of γ-secretase inhibitors in a human-specific context. frontiersin.orgfrontiersin.orgspringernature.com Notably, studies have utilized brain organoids derived from familial Alzheimer's disease (FAD) patients to assess the efficacy of pharmacological agents, including the γ-secretase inhibitor "Compound E," a synonym for γ-Secretase Inhibitor XXI. frontiersin.org These 3D culture systems can recapitulate aspects of amyloid and tau pathology, offering a platform for testing the therapeutic potential of inhibitors in a more human-like environment. frontiersin.orgfrontiersin.orgspringernature.comnih.gov

Humanized animal models , in which mouse genes are replaced with their human counterparts, represent another advancement in creating more predictive preclinical models. biocytogen.comyoutube.com For γ-secretase research, humanized models expressing human APP and presenilin could provide more accurate insights into how inhibitors like γ-Secretase Inhibitor XXI will perform in humans.

The use of these advanced models will undoubtedly enhance the predictive value of preclinical studies and increase the likelihood of successful clinical translation.

Translational Research Paradigms from Preclinical to Theoretical Human Applications

The successful translation of a γ-secretase inhibitor from preclinical research to theoretical human applications requires a robust and well-defined translational research paradigm. This involves a multi-step process that bridges the gap between basic scientific discovery and potential clinical utility.

A key aspect of this paradigm is the demonstration of consistent pharmacological activity across different preclinical species and, ultimately, in humans. nih.gov This includes showing dose- and time-dependent effects on target engagement and downstream biomarkers. nih.gov For γ-secretase inhibitors, this would involve measuring changes in Aβ peptides in the brain and cerebrospinal fluid of preclinical models and correlating these changes with plasma concentrations of the inhibitor.

The identification and validation of biomarkers are critical for a successful translational pathway. mdpi.comnih.gov Biomarkers can serve as indicators of target engagement, pharmacodynamic effects, and potentially, therapeutic efficacy. In the context of γ-Secretase Inhibitor XXI, relevant biomarkers would include the levels of various Aβ isoforms (Aβ40, Aβ42, Aβ38, etc.) in cerebrospinal fluid and plasma. Advances in biomarker technologies are crucial for confirming the engagement of disease-related biological pathways. mdpi.com

The overarching goal of this translational paradigm is to build a strong body of evidence from preclinical studies to support the initiation of theoretical human applications. This includes establishing a clear understanding of the inhibitor's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and a preliminary assessment of its potential efficacy and safety.

Ethical Considerations in Basic Secretase Research

Basic research involving γ-secretase and its inhibitors raises several important ethical considerations, particularly in the context of preclinical studies for diseases like Alzheimer's.

One of the primary ethical challenges revolves around the risk-benefit ratio for participants in potential future preclinical trials. nih.gov Since these studies may involve asymptomatic individuals, it is crucial to ensure that the potential benefits of the research justify the risks and burdens for participants. nih.gov This necessitates a thorough understanding of the public's values regarding this issue. nih.gov

The disclosure of biomarker and genetic information to research participants is another significant ethical issue. nih.gov While such information can be valuable for research, it also has the potential to cause psychological distress, such as anxiety and depression, for individuals who learn they are at risk for a neurodegenerative disease for which there is currently no cure. nih.govama-assn.org Therefore, clear guidelines and robust informed consent processes are essential. nih.govclinician.com

The use of animal models in secretase research also requires careful ethical consideration. nih.govresearchgate.netnih.govnews-medical.net The scientific community largely operates on the principle of the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing animal suffering). scielo.org.mx Researchers must provide a strong justification for the use of animals, demonstrating that the potential scientific and medical benefits outweigh the ethical costs. nih.govnews-medical.net

Ongoing dialogue and the development of clear ethical frameworks are essential to ensure that basic secretase research is conducted responsibly and with the utmost respect for both human participants and animal welfare.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.